Uridine 5'-diphosphate-13C9 (dilithium) is a stable isotope-labeled derivative of uridine 5'-diphosphate, specifically enhanced with carbon-13 isotopes. This compound plays a crucial role in various biochemical pathways, particularly as an agonist for the P2Y6 receptor, a G protein-coupled receptor involved in numerous physiological processes. The compound exhibits an effective concentration (EC50) of approximately 0.013 μM for the human P2Y6 receptor, indicating its potency in activating this receptor pathway .
Common reagents utilized in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve aqueous or organic solvents, controlled temperatures, and specific pH levels .
The primary biological activity of uridine 5'-diphosphate-13C9 (dilithium) is its role as an agonist for the P2Y6 receptor. Upon binding to this receptor, it initiates intracellular signaling cascades that influence various cellular functions, including immune responses and inflammation. The activation of phospholipase C leads to the production of inositol trisphosphate and diacylglycerol, which subsequently promote the release of intracellular calcium and activate protein kinase C .
The synthesis of uridine 5'-diphosphate-13C9 (dilithium) involves incorporating stable isotopes of carbon-13 into the uridine 5'-diphosphate molecule. While specific synthetic routes are proprietary and not publicly disclosed, general methods include:
In industrial settings, automated synthesizers are often used to produce this compound on a larger scale under controlled conditions to ensure high purity and consistency. Quality control measures such as nuclear magnetic resonance and mass spectrometry analysis are routinely applied .
Uridine 5'-diphosphate-13C9 (dilithium) is primarily utilized in scientific research due to its unique labeling with stable isotopes. Its applications include:
Due to its specificity as a P2Y6 receptor agonist, it is particularly valuable in studies related to immune response mechanisms .
Studies involving uridine 5'-diphosphate-13C9 (dilithium) focus on its interactions with the P2Y6 receptor and other cellular components. These studies often employ techniques such as:
Such interaction studies contribute to a deeper understanding of how this compound influences cellular behavior and its potential therapeutic implications .
Uridine 5'-diphosphate-13C9 (dilithium) shares similarities with several other nucleotide derivatives but stands out due to its specific isotope labeling and unique receptor activity. Here are some comparable compounds:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Uridine 5'-monophosphate | A nucleotide monophosphate involved in RNA synthesis | Lacks diphosphate group |
Cytidine 5'-diphosphate | A pyrimidine nucleotide similar in structure | Different base (cytidine) |
Adenosine 5'-triphosphate | A key energy carrier in cells | Contains three phosphate groups |
Guanosine 5'-triphosphate | Another important energy molecule | Similar role to adenosine triphosphate |
The uniqueness of uridine 5'-diphosphate-13C9 (dilithium) lies in its stable isotope labeling with carbon-13, which allows for precise tracking in metabolic studies, as well as its potent action on the P2Y6 receptor, distinguishing it from other nucleotides that do not possess these specific features .
Uridine 5'-diphosphate-13C9 (dilithium) consists of a uridine moiety linked to a diphosphate group, with nine carbon atoms replaced by carbon-13 isotopes. The molecular formula is ¹³C₉H₁₂Li₂N₂O₁₂P₂, differing from natural uridine diphosphate (C₉H₁₄N₂O₁₂P₂) by isotopic substitution and lithium counterions. The ¹³C atoms are strategically incorporated into the pyrimidine ring and ribose sugar, as illustrated below:
Table 1: Isotopic Distribution in Uridine 5'-Diphosphate-13C9
Component | Natural Abundance (¹²C) | Labeled Form (¹³C) |
---|---|---|
Pyrimidine Ring | 5 positions | 5 positions |
Ribose Sugar | 4 positions | 4 positions |
Phosphate Groups | 0 | 0 |
This labeling pattern preserves the compound’s biochemical functionality while introducing detectable isotopic signatures for mass spectrometry and nuclear magnetic resonance (NMR) applications.
The synthesis of uridine 5'-diphosphate-13C9 involves three key stages:
Industrial-scale production employs automated solid-phase synthesizers with >98% isotopic purity, verified through liquid chromatography–mass spectrometry (LC-MS).